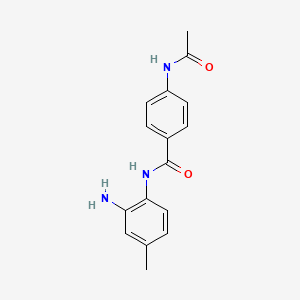
4-acetamido-N-(2-amino-4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-(2-amino-4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective acylation . The process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction kinetics and conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions. The use of continuous flow systems can enhance efficiency and yield, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-N-(2-amino-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acetamido groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
4-Acetamido-N-(2-amino-4-methylphenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-acetamido-N-(2-amino-4-methylphenyl)benzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing cell cycle arrest and apoptosis in cancer cells .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Acetyldinaline: Another HDAC inhibitor with similar biological activity.
CI-994: A closely related compound with comparable HDAC inhibitory effects.
N-Acetyldinaline: Shares structural similarities and biological functions with 4-acetamido-N-(2-amino-4-methylphenyl)benzamide.
Uniqueness: this compound stands out due to its specific inhibition profile and its effectiveness in inducing cell cycle arrest and apoptosis in cancer cells. Its unique structure allows for selective targeting of HDACs, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-acetamido-N-(2-amino-4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
HRMBUIZWNJTBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
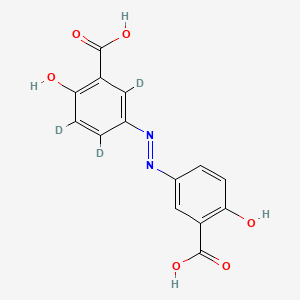


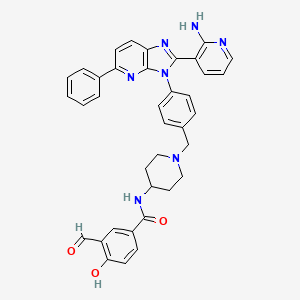

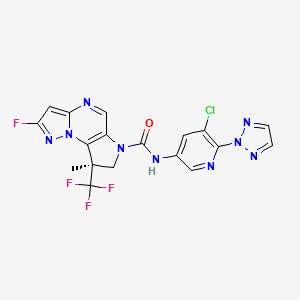

![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
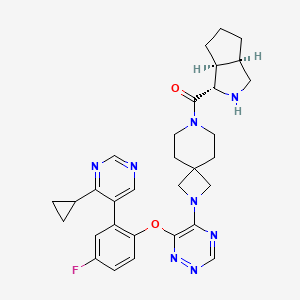
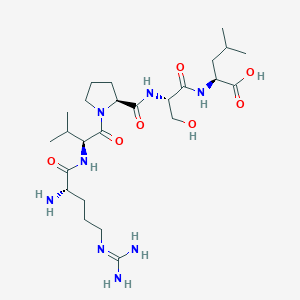
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
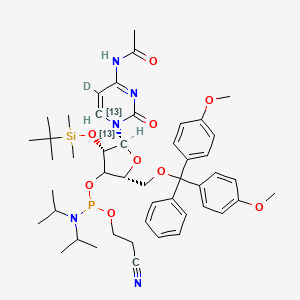
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)
